Tme8PY9fmy
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Overview
Description
Tme8PY9fmy is a chemical compound with the systematic name 3H-1,2,4-triazol-3-one, 5-(((2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4’-fluoro(1,1’-biphenyl)-3-yl)-4-morpholinyl)methyl)-1,2-dihydro- . Its molecular formula is C29H25F7N4O3, and it has a molecular weight of approximately 610.5 g/mol.
Chemical Reactions Analysis
Tme8PY9fmy may undergo various chemical reactions, such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. The major products formed from these reactions would depend on the specific reaction pathways and functional groups involved.
Scientific Research Applications
Medicine: Investigating its pharmacological properties, potential therapeutic targets, and drug development.
Chemistry: Studying its reactivity, stability, and interactions with other compounds.
Biology: Exploring its effects on biological systems, including cellular pathways and receptors.
Industry: Assessing its industrial applications, such as in materials science or catalysis.
Mechanism of Action
The precise mechanism by which Tme8PY9fmy exerts its effects remains unknown. Researchers would need to investigate its interactions with specific molecular targets and signaling pathways to unravel its mode of action.
Comparison with Similar Compounds
Unfortunately, there are no direct comparisons available for Tme8PY9fmy due to limited information. Identifying similar compounds would require further research and data from scientific literature.
Properties
CAS No. |
2348441-62-1 |
---|---|
Molecular Formula |
C29H25F7N4O3 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-[3-(4-fluorophenyl)phenyl]morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C29H25F7N4O3/c1-16(20-12-21(28(31,32)33)14-22(13-20)29(34,35)36)43-26-25(40(9-10-42-26)15-24-37-27(41)39-38-24)19-4-2-3-18(11-19)17-5-7-23(30)8-6-17/h2-8,11-14,16,25-26H,9-10,15H2,1H3,(H2,37,38,39,41)/t16-,25+,26-/m1/s1 |
InChI Key |
QIEHKJXOBWMTEV-RENKICTCSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=CC(=C4)C5=CC=C(C=C5)F |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC(=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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